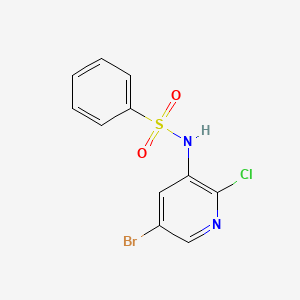

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

Description

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide (Molecular Formula: C₁₁H₈BrClN₂O₂S; CAS: 1083326-17-3) is a halogenated pyridine sulfonamide derivative. Its structure features a pyridine core substituted with bromine (C5) and chlorine (C2) atoms, coupled with a benzenesulfonamide group at the C3 position.

Properties

IUPAC Name |

N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOHCNXTUHUAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728110 | |

| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-17-3 | |

| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Formation

Step 1: Dissolve 5-bromo-2-chloropyridine-3-sulfonyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.

Step 2: Add aniline or substituted aniline slowly to the reaction mixture under stirring, maintaining the temperature between 0°C to room temperature to control the exothermic reaction.

Step 3: Add a base such as triethylamine or pyridine to scavenge the HCl formed during the reaction.

Step 4: Stir the reaction mixture for several hours (typically 2–12 hours) until completion is confirmed by TLC or HPLC.

Step 5: Work-up involves aqueous extraction, washing, drying, and purification by recrystallization or chromatography to isolate this compound as a solid.

Representative Data and Yields

| Parameter | Details |

|---|---|

| Molecular formula | C11H8BrClN2O2S |

| Molecular weight | 347.62 g/mol |

| Purity | Typically >95% after purification |

| Yield | Reported yields range from 70% to 90% depending on conditions and scale |

| Physical state | Solid, typically crystalline |

| Analytical confirmation | NMR, IR, MS, and elemental analysis |

Alternative Synthetic Strategies and Modifications

Protection of Sulfonamide NH: In some synthetic sequences involving further functionalization (e.g., Suzuki coupling), the sulfonamide NH may require protection to prevent side reactions. Protection groups such as Boc or acetyl can be introduced and later removed.

Suzuki Coupling Integration: Some research incorporates Suzuki coupling steps either before or after sulfonamide formation to introduce additional substituents on the pyridine or benzene rings, enhancing biological activity or solubility. For example, Suzuki coupling of boronate esters derived from aminopyridines with aryl bromides or chlorides has been used to prepare intermediates leading to sulfonamide derivatives.

Use of Boronate Intermediates: Preparation of boronate esters from brominated sulfonamides followed by palladium-catalyzed cross-coupling reactions is a common approach to diversify the compound structure.

Research Findings on Preparation

The synthesis of this compound has been successfully reported using direct sulfonylation of the sulfonyl chloride with aniline derivatives without the need for protecting groups in many cases, facilitating a straightforward and efficient synthetic route.

The compound's preparation is reproducible with good yields and purity, making it suitable for further biological evaluation, especially in anticancer research targeting enzymes such as phosphoinositide 3-kinase alpha (PI3Kα).

Studies have demonstrated that the electronic and steric effects of substituents on the pyridine and benzene rings influence both the reactivity during synthesis and the biological activity of the final sulfonamide products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Sulfonyl chloride preparation | From 5-bromo-2-chloropyridine via sulfonation and chlorination | Commercially available or synthesized | N/A |

| Sulfonamide formation | 5-bromo-2-chloropyridine-3-sulfonyl chloride + aniline, base (triethylamine), solvent (DCM), 0°C to RT, 2-12 h | Direct sulfonylation, mild conditions | 70-90 |

| Protection (optional) | Boc or acetyl protection of sulfonamide NH (if needed for further reactions) | Used when subsequent coupling reactions are planned | Variable |

| Suzuki coupling (optional) | Boronate ester intermediates, Pd-catalyst, base, solvent, heat | For structural diversification | 60-85 |

Biological Activity

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide is a sulfonamide compound with significant biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8BrClN2O2S

- Molecular Weight : 347.62 g/mol

- CAS Number : 1083326-17-3

This compound features a pyridine ring substituted with bromine and chlorine, along with a benzenesulfonamide group, which contributes to its biological interactions.

The mechanism of action for this compound involves its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, allowing it to modulate protein activity effectively. This interaction is crucial for its potential therapeutic applications in drug discovery .

1. Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported, showing effectiveness comparable to standard antibiotics.

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Staphylococcus | 6.67 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects:

- In a carrageenan-induced rat paw edema model, compounds derived from similar structures showed significant inhibition rates, suggesting potential utility in treating inflammatory conditions.

| Compound | Inhibition Rate (%) |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

This highlights the compound's potential in managing inflammatory diseases .

3. Anticancer Activity

The compound's structural characteristics may also confer anticancer properties:

- Studies have shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

For instance, compounds similar to this compound have demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly influence the biological activity of sulfonamides:

- The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and binding affinity.

These findings suggest that further structural optimization could yield compounds with improved efficacy against specific targets.

Case Studies

- Inhibition of RIPK2 Kinase : A study highlighted a related compound that inhibited RIPK2 kinase with an IC50 of 16 nM, demonstrating the potential for similar compounds to target critical signaling pathways involved in inflammation and cancer .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamide derivatives, showing promising results against resistant strains of Mycobacterium tuberculosis, indicating potential for treating drug-resistant infections .

Scientific Research Applications

Medicinal Chemistry

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. Notably, it has shown promise in:

- Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP) : Research indicates that compounds with similar structures exhibit TNAP inhibitory activity, which is crucial for treating conditions associated with ectopic calcification, such as pseudoxanthoma elasticum and generalized arterial calcification of infancy .

| Disease Targeted | Mechanism of Action |

|---|---|

| Pseudoxanthoma Elasticum | TNAP inhibition reduces ectopic calcification |

| Generalized Arterial Calcification | Modulation of alkaline phosphatase activity |

Agrochemical Development

The compound's sulfonamide group enhances its potential as an agrochemical agent. Its reactivity allows for the synthesis of derivatives that can act as herbicides or fungicides. For instance, modifications to the sulfonamide structure can lead to compounds with improved efficacy against specific pests or diseases in crops.

Material Science

In material science, this compound serves as a building block for synthesizing novel polymers and materials. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, enables the development of advanced materials with tailored properties.

Case Study 1: Drug Development

A study published in a pharmaceutical journal explored the synthesis of this compound derivatives aimed at enhancing TNAP inhibitory activity. The research involved modifying the compound's structure to improve solubility and bioavailability while maintaining its pharmacological effects .

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in agrochemicals demonstrated its effectiveness in controlling fungal pathogens in crops. The study highlighted the compound's capacity to inhibit fungal growth through specific biochemical pathways, showcasing its potential as a sustainable agricultural solution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Binding Affinity

Analog 1: N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compounds 6 and 7)

- Structural Differences: The quinolin-3-yloxy moiety replaces the bromine and chlorine substituents in the target compound.

- Biological Activity : Docking studies against PPARγ revealed Gold Scores (GS) of 78.09 (Compound 6) and 87.26 (Compound 7), compared to the target compound’s higher GS of 90.64. This suggests that bromine and chlorine substituents enhance binding affinity through stronger hydrophobic and halogen-bonding interactions .

- Hydrogen Bonding : Compounds 6 and 7 exhibited hydrogen bonding scores of 6.11 and 7.42, respectively, indicating that bulky substituents may sterically hinder optimal ligand-protein interactions compared to the target compound’s simpler halogenated structure .

Analog 2: N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Compound 4)

- Structural Differences : A methoxy group replaces the chlorine at C2, and the benzenesulfonamide carries 2,4-difluoro substituents.

- Synthesis: Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine (91% yield).

Analog 3: N-(2-Chloro-5-phenyl-pyridin-3-yl)benzenesulfonamide

Substituent Effects on Bioactivity

- Halogen vs. Methoxy : Chlorine and bromine provide stronger electron-withdrawing effects than methoxy, enhancing binding to electron-rich protein pockets (e.g., PPARγ’s ligand-binding domain) .

- Nitro vs. Halogen: In styrylquinoline-based HIV IN inhibitors, a nitro group on the benzenesulfonamide moiety improved activity. While the target compound lacks a nitro group, its bromine and chlorine substituents may similarly enhance bioactivity through distinct electronic effects .

Q & A

Q. What are the recommended synthetic routes for N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of 5-bromo-2-chloropyridin-3-amine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C yields the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring by TLC and HPLC ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/ethanol solution. Data collection at 113 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 (full-matrix least-squares on F²) provides bond lengths, angles, and torsion angles with precision (R1 < 0.05). ORTEP-3 or Mercury software visualizes the structure .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme inhibition: Fluorescence-based assays for carbonic anhydrase or kinase inhibition .

Advanced Research Questions

Q. How are crystallographic data discrepancies resolved during refinement?

Disordered atoms (e.g., bromine/chlorine positions) are modeled using PART instructions in SHELXL. Twinning or pseudo-symmetry is addressed with the TWIN/BASF commands. Electron density maps (Fₒ − F꜀) identify residual peaks, and hydrogen atoms are placed geometrically. Data-to-parameter ratios >15:1 ensure model reliability .

Q. How can computational methods complement experimental data for structure-activity relationships (SAR)?

- DFT calculations: Gaussian 16 at the B3LYP/6-311+G(d,p) level computes electrostatic potential surfaces, HOMO-LUMO gaps, and Mulliken charges to predict reactivity.

- Molecular docking: AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., COX-2 or β-lactamase) using Lamarckian genetic algorithms. Binding affinities (ΔG) correlate with IC₅₀ values .

Q. What strategies mitigate conflicting bioactivity data across assays?

- Dose-response normalization: Convert IC₅₀/EC₅₀ values to pIC₅₀/pEC₅₀ for cross-assay comparison.

- Meta-analysis: Use hierarchical clustering or principal component analysis (PCA) to identify outlier datasets.

- Solubility correction: Adjust for DMSO interference via control experiments .

Methodological Tables

Table 1. Key crystallographic data for this compound (from ):

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| a, b, c (Å) | 7.452, 9.831, 12.097 |

| α, β, γ (°) | 90.0, 95.2, 90.0 |

| R1 (I > 2σ(I)) | 0.028 |

| C–Br bond length (Å) | 1.893(2) |

Table 2. Computational parameters for DFT analysis (from ):

| Functional/Basis Set | Energy (Hartree) | HOMO-LUMO Gap (eV) |

|---|---|---|

| B3LYP/6-31G(d) | −1024.56 | 4.78 |

| M06-2X/6-311+G(d,p) | −1025.12 | 5.02 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.